![molecular formula C22H24ClN3O B5053201 1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B5053201.png)
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
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Overview
Description
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a compound that combines the structural features of piperazine and indole. Piperazine is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of drug substances . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can be achieved through a multi-step process. One common method involves the Mannich reaction, which is used to introduce the piperazine moiety into the compound . The reaction typically involves the condensation of an indole derivative with formaldehyde and a secondary amine, such as piperazine, under acidic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The piperazine ring can enhance the compound’s pharmacokinetic properties, improving its bioavailability and stability .
Comparison with Similar Compounds
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also contains a piperazine moiety and is known for its sedative effects.
Ciprofloxacin: An antibiotic that includes a piperazine ring and is used to treat bacterial infections.
The uniqueness of this compound lies in its combination of the indole and piperazine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications.
Biological Activity
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a complex structure that suggests a variety of interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C24H30ClN3O, with a molecular weight of 405.97 g/mol. The presence of both piperazine and indole moieties within its structure is significant, as these groups are commonly associated with various pharmacological effects.
Biological Activity Overview
Research indicates that derivatives of piperazine and indole exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds similar to this one have been studied for their potential in treating depression through serotonin receptor modulation.
- Antimicrobial Properties : Studies have shown that piperazine derivatives can possess antibacterial and antifungal activities.
- Anticancer Activity : Indole derivatives are known for their anticancer properties, potentially impacting cell proliferation and apoptosis.
Antimicrobial Activity
A study on related compounds demonstrated significant antibacterial activity against various strains, including drug-resistant bacteria. For instance, compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus . This suggests that this compound may also exhibit similar properties.
Anticancer Potential
The anticancer potential of piperazine derivatives has been extensively documented. For example, certain derivatives have shown IC50 values ranging from 1.35 to 2.18 μM against cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study 1: Antibacterial Activity
In vitro studies on related piperazine compounds revealed their effectiveness against multiple bacterial strains. The most potent compound demonstrated an MIC of 0.5 μg/mL against Staphylococcus epidermidis, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
A series of indole-based compounds were tested for cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The results indicated that some derivatives achieved significant growth inhibition with IC50 values comparable to established chemotherapeutics .
Data Tables
Activity Type | Tested Compounds | MIC (µg/mL) | IC50 (µM) |
---|---|---|---|
Antibacterial | Piperazine Derivatives | 0.5 (S. aureus) | - |
Anticancer | Indole Derivatives | - | 1.35 - 2.18 |
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c23-18-6-4-7-19(15-18)25-11-13-26(14-12-25)22(27)10-3-5-17-16-24-21-9-2-1-8-20(17)21/h1-2,4,6-9,15-16,24H,3,5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQBYBRPXSMJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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